molecular formula C12H22INO2 B1600188 Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate CAS No. 89151-46-2

Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate

Cat. No. B1600188
M. Wt: 339.21 g/mol
InChI Key: IONMNRHLZXJDJX-UHFFFAOYSA-N
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Patent
US06358979B1

Procedure details

Combined 4-(2-hydroxyeth-1-yl)-1-tert-butoxylcarbonylpiperidine (37.4 g, 0.16 mol, from Step B), triphenylphosphine (55 g, 0.21 mol) and imidazole (14 g, 0.21 mol) in 800 mL of 33% acetonitrile in ether. Cooled to 0° C. and added iodine (56 g, 0.22 mol) portionwise. The iodine is de-colored until the endpoint of the reaction. Diluted with 1 L of ether. Washed organic layer with 2×500 mL each of sat'd. aq. Na2S2O3, sat. aq. CuSO4 and brine. Dried over magnesium sulfate, filtered and concentrated. Triphenylphosphine oxide precipitates. Added ether and filtered the slurry through a plug of silica gel. Purified a portion of the crude material by flash chromatography (5% ethyl acetate in hexane eluent) to afford the title compound.
Quantity
37.4 g
Type
reactant
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
55 g
Type
reactant
Reaction Step Four
Quantity
14 g
Type
reactant
Reaction Step Five
Quantity
56 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Na2S2O3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
800 mL
Type
solvent
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten
Name
Quantity
1 L
Type
solvent
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
O[CH2:2][CH2:3][CH:4]1[CH2:9][CH2:8][N:7]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:6][CH2:5]1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N1C=CN=C1.[I:41]I.[O-]S([O-])(=S)=O.[Na+].[Na+]>C(#N)C.CCOCC.[Cl-].[Na+].O.[O-]S([O-])(=O)=O.[Cu+2]>[I:41][CH2:2][CH2:3][CH:4]1[CH2:9][CH2:8][N:7]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:6][CH2:5]1 |f:4.5.6,9.10.11,12.13|

Inputs

Step One
Name
Quantity
37.4 g
Type
reactant
Smiles
OCCC1CCN(CC1)C(=O)OC(C)(C)C
Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-]S(=O)(=O)[O-].[Cu+2]
Step Four
Name
Quantity
55 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Five
Name
Quantity
14 g
Type
reactant
Smiles
N1C=NC=C1
Step Six
Name
Quantity
56 g
Type
reactant
Smiles
II
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Eight
Name
Na2S2O3
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=S)[O-].[Na+].[Na+]
Step Nine
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)#N
Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Eleven
Name
Quantity
1 L
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Triphenylphosphine oxide precipitates
FILTRATION
Type
FILTRATION
Details
Added ether and filtered the slurry through a plug of silica gel
CUSTOM
Type
CUSTOM
Details
Purified a portion of the crude material by flash chromatography (5% ethyl acetate in hexane eluent)

Outcomes

Product
Name
Type
product
Smiles
ICCC1CCN(CC1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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